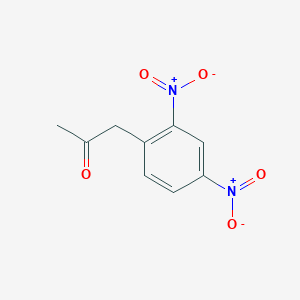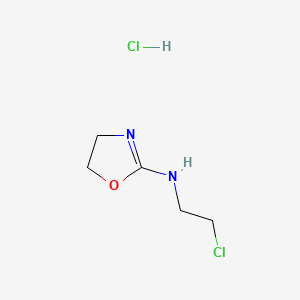
2-Oxazoline, 2-((2-chloroethyl)amino)-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxazoline, 2-((2-chloroethyl)amino)-, hydrochloride is a heterocyclic compound that features a five-membered ring containing both nitrogen and oxygen atoms. This compound is of significant interest due to its potential applications in various fields, including pharmaceuticals, industrial chemistry, and polymer science. The presence of the 2-chloroethyl group attached to the amino moiety adds to its reactivity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxazoline, 2-((2-chloroethyl)amino)-, hydrochloride typically involves the cyclization of amino alcohols with nitriles under acidic conditions. One common method involves the reaction of 2-aminoethanol with 2-chloroacetonitrile in the presence of a strong acid catalyst, such as hydrochloric acid. The reaction proceeds through the formation of an intermediate imine, which then cyclizes to form the oxazoline ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of biopolymer-based catalysts, such as cellulose sulfuric acid, has been explored to provide a more environmentally friendly synthesis route .
Chemical Reactions Analysis
Types of Reactions
2-Oxazoline, 2-((2-chloroethyl)amino)-, hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction: The oxazoline ring can be oxidized to oxazoles or reduced to oxazolines.
Ring-Opening Reactions: The oxazoline ring can undergo ring-opening reactions with acids or bases to form linear amides or esters.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted oxazolines.
Oxidation: Formation of oxazoles.
Reduction: Formation of reduced oxazolines.
Scientific Research Applications
2-Oxazoline, 2-((2-chloroethyl)amino)-, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of polymers and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 2-oxazoline, 2-((2-chloroethyl)amino)-, hydrochloride involves its interaction with nucleophilic sites in biological molecules. The chloroethyl group can form covalent bonds with nucleophilic amino acids in proteins, leading to the inhibition of enzyme activity or disruption of protein function. This reactivity is the basis for its potential use as an antimicrobial and anticancer agent .
Comparison with Similar Compounds
Similar Compounds
Oxazolidinones: Another class of five-membered heterocycles containing nitrogen and oxygen, used as chiral auxiliaries in asymmetric synthesis.
Oxazoles: Similar to oxazolines but with a double bond in the ring, used in medicinal chemistry and as intermediates in organic synthesis.
Thiazoles: Contain sulfur instead of oxygen, used in the synthesis of dyes, drugs, and agrochemicals.
Uniqueness
2-Oxazoline, 2-((2-chloroethyl)amino)-, hydrochloride is unique due to the presence of the chloroethyl group, which imparts additional reactivity and potential for covalent modification of biological targets. This makes it particularly valuable in medicinal chemistry for the development of novel therapeutic agents .
Properties
CAS No. |
73771-48-9 |
|---|---|
Molecular Formula |
C5H10Cl2N2O |
Molecular Weight |
185.05 g/mol |
IUPAC Name |
N-(2-chloroethyl)-4,5-dihydro-1,3-oxazol-2-amine;hydrochloride |
InChI |
InChI=1S/C5H9ClN2O.ClH/c6-1-2-7-5-8-3-4-9-5;/h1-4H2,(H,7,8);1H |
InChI Key |
KVBTXUNNBHSEFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=N1)NCCCl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


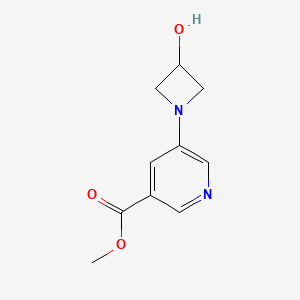
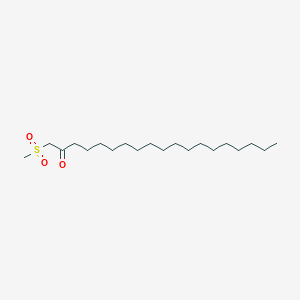
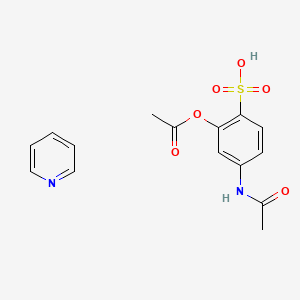

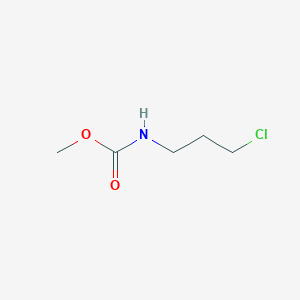
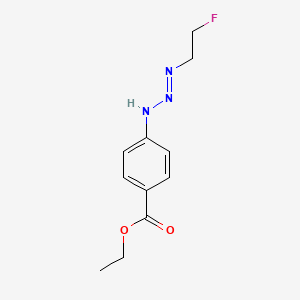
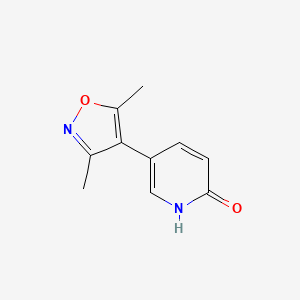
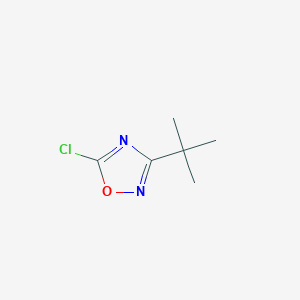

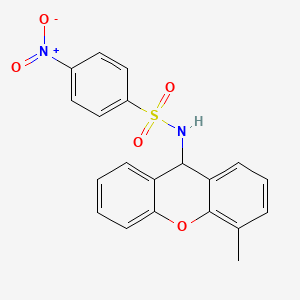
![6-[(Oxiran-2-yl)methoxy]hexan-1-ol](/img/structure/B13991863.png)
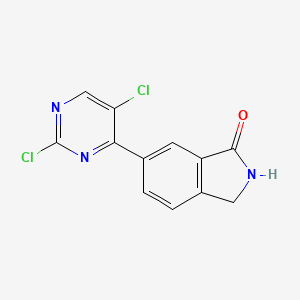
![1-({4-[Bis(2-chloroethyl)amino]phenyl}methyl)-4-methylquinolin-1-ium 4-methylbenzene-1-sulfonate](/img/structure/B13991879.png)
